2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Description
CAS No.: 673439-09-3 This compound belongs to the rhodanine (thiazolidinone) family, characterized by a 1,3-thiazolidin-4-one core with a sulfanylidene group at position 2 and a substituted benzylidene moiety at position 3. The 2,3-dimethoxyphenyl group enhances electronic and steric properties, while the butanoic acid side chain at position 3 improves aqueous solubility. Rhodanine derivatives are studied for antimicrobial, anticancer, and enzyme-inhibitory activities due to their ability to interact with biological targets via hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c1-4-10(15(19)20)17-14(18)12(24-16(17)23)8-9-6-5-7-11(21-2)13(9)22-3/h5-8,10H,4H2,1-3H3,(H,19,20)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNHPQAHMDGVLG-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)N1C(=O)/C(=C\C2=C(C(=CC=C2)OC)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid typically involves multiple steps. One common method includes the condensation of 2,3-dimethoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions to form the intermediate compound. This intermediate is then reacted with butanoic acid in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and pH levels to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine-2-thione derivatives.
Scientific Research Applications
2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Their Implications
Key structural variations among rhodanine derivatives include:
- Substituents on the benzylidene aromatic ring : Electron-donating (e.g., methoxy) vs. electron-withdrawing (e.g., halogen) groups.
- Side-chain modifications : Alterations in chain length and functional groups (e.g., carboxylic acid, methyl esters, sulfanyl groups).
Table 1: Comparative Overview of Rhodanine Derivatives
Electronic and Steric Effects
- 2,3-Dimethoxyphenyl (Target Compound) : Methoxy groups donate electrons via resonance, increasing the aromatic ring’s electron density. This may enhance binding to targets requiring π-π interactions (e.g., enzyme active sites) .
- Bromine’s larger size may sterically hinder interactions compared to chlorine .
- 2,4-Dimethoxyphenyl () : Additional methoxy group at position 4 could further increase solubility but may reduce membrane permeability due to polarity .
Physicochemical Properties
- Solubility: The butanoic acid side chain in the target compound enhances water solubility, critical for bioavailability. Methyl esters (e.g., ) or methylsulfanyl groups () reduce solubility but may improve cell membrane penetration .
- Stability : Electron-donating substituents (methoxy) stabilize the benzylidene moiety against hydrolysis compared to electron-withdrawing groups (halogens) .
Biological Activity
The compound 2-[(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a thiazolidine derivative with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The IUPAC name of the compound indicates a complex structure featuring a thiazolidinone ring and a dimethoxyphenyl group. The compound's chemical formula is with a molecular weight of approximately 364.47 g/mol. The structural formula can be represented as follows:
Antimicrobial Properties
Research has indicated that thiazolidine derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to this compound show effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Activity
Several studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, a recent investigation showed that compounds with similar structural motifs could induce apoptosis in cancer cell lines such as HeLa and MCF-7 . The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases .
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with various molecular targets including:
- Enzymatic Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It could modulate receptor activity involved in inflammation and cellular signaling pathways.
Case Studies and Experimental Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
